molecular formula C14H13NO B15068633 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile

4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile

Cat. No.: B15068633
M. Wt: 211.26 g/mol
InChI Key: TUQGKVHBPWOAQH-UHFFFAOYSA-N
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Description

4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with an ethyl group, a hydroxyl group, a methyl group, and a nitrile group. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile typically involves the functionalization of a naphthalene derivative. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group transformations. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. Its ability to form reactive oxygen species (ROS) and bind to metal ions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar biological activities.

    2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.

    3-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs

Uniqueness

4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-ethyl-1-hydroxy-3-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C14H13NO/c1-3-10-9(2)13(8-15)14(16)12-7-5-4-6-11(10)12/h4-7,16H,3H2,1-2H3

InChI Key

TUQGKVHBPWOAQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C2=CC=CC=C21)O)C#N)C

Origin of Product

United States

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